molecular formula C21H33NO4 B14795230 Tert-butyl 2,2-dimethyl-4-(4-phenylmethoxybutyl)-1,3-oxazolidine-3-carboxylate

Tert-butyl 2,2-dimethyl-4-(4-phenylmethoxybutyl)-1,3-oxazolidine-3-carboxylate

Cat. No.: B14795230
M. Wt: 363.5 g/mol
InChI Key: LCLONYUYWBDMKD-UHFFFAOYSA-N
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Description

This compound is a chiral oxazolidine derivative featuring a tert-butyl carbamate group, a 2,2-dimethyl-substituted oxazolidine ring, and a 4-(4-phenylmethoxybutyl) side chain. The oxazolidine scaffold is widely used in asymmetric synthesis and drug discovery due to its ability to act as a chiral auxiliary or protective group for amino alcohols. The phenylmethoxybutyl substituent introduces both lipophilic and steric bulk, which may influence reactivity, solubility, and biological activity .

Properties

IUPAC Name

tert-butyl 2,2-dimethyl-4-(4-phenylmethoxybutyl)-1,3-oxazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO4/c1-20(2,3)26-19(23)22-18(16-25-21(22,4)5)13-9-10-14-24-15-17-11-7-6-8-12-17/h6-8,11-12,18H,9-10,13-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLONYUYWBDMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)CCCCOCC2=CC=CC=C2)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,2-dimethyl-4-(4-phenylmethoxybutyl)-1,3-oxazolidine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butyl 2,2-dimethyl-4-(4-hydroxybutyl)-1,3-oxazolidine-3-carboxylate with phenylmethanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2-dimethyl-4-(4-phenylmethoxybutyl)-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolidinones, while reduction can produce amines and alcohols.

Scientific Research Applications

Tert-butyl 2,2-dimethyl-4-(4-phenylmethoxybutyl)-1,3-oxazolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2,2-dimethyl-4-(4-phenylmethoxybutyl)-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can act as a nucleophile, participating in various chemical reactions. The tert-butyl and phenylmethoxybutyl groups can influence the compound’s reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidine Derivatives

Substituent Effects on Physical and Chemical Properties

(a) tert-Butyl 2,2-dimethyl-4-[(4-octylphenoxy)methyl]oxazolidine-3-carboxylate (Compound (S)-29, )
  • Structure: Differs by a 4-octylphenoxymethyl group instead of phenylmethoxybutyl.
  • Synthesis: Prepared via nucleophilic substitution of a tosylate intermediate with 4-octylphenol (81% yield in DMF/70°C) .
  • NMR Data :
    • 1H NMR : δ 6.87–7.08 (aromatic protons), δ 0.84–1.55 (alkyl chains) .
    • 13C NMR : δ 151.0 (carbamate carbonyl), δ 114.3 (aromatic carbons) .
(b) tert-Butyl(S)-2,2-dimethyl-4-((1-tosyl-1H-indol-3-yl)methyl)oxazolidine-3-carboxylate ()
  • Structure : Contains a tosylated indole substituent.
  • Synthesis : Generated via lithiation and coupling with an indole-tosylate intermediate .
  • Comparison : The electron-deficient tosyl group and aromatic indole moiety may alter reactivity in ring-opening reactions compared to the electron-rich phenylmethoxybutyl group.

Functional Group Impact on Reactivity

(a) tert-Butyl(4S)-4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]-1,3-oxazolidine-3-carboxylate (Compound 7, )
  • Structure : Features a conjugated α,β-unsaturated ester.
  • Reactivity: The enone system enables Michael addition or Diels-Alder reactions, absent in the target compound .
  • Application: Used in the synthesis of amino alcohol derivatives via nucleophilic additions .
(b) tert-Butyl-(4R)-2,2-dimethyl-4-(3-trimethylsilanyl-propenyl)-1,3-oxazolidine-3-carboxylate (Compound 7, )
  • Structure : Includes a silyl-protected propenyl group.
  • Reactivity : The trimethylsilane group acts as a temporary protective moiety, enabling selective functionalization .
  • Comparison : The phenylmethoxybutyl chain in the target compound lacks such orthogonal protection capabilities.
(a) Fluorinated Sphingosine Analogues (–6)
  • Examples :
    • tert-Butyl-(4S)-4-(1-fluorohexadec-2-enyl)-1,3-oxazolidine-3-carboxylate (Compound 13)
    • tert-Butyl (2S,E)-3-fluoro-1-hydroxyoctadec-4-en-2-ylcarbamate (Compound anti-14)
  • Key Features : Fluorine atoms enhance metabolic stability and modulate lipophilicity.
  • Comparison : The target compound’s phenylmethoxybutyl group lacks fluorination, which may limit its utility in drug candidates requiring prolonged half-lives .
(b) Fluorogenic Ceramidase Substrate (Compound 1, )
  • Structure : Contains a coumarin-derived fluorophore linked via an oxazolidine scaffold.
  • Application : Used in high-throughput assays for ceramidase activity.

Data Tables

Table 2: NMR Chemical Shift Comparison (Selected Peaks)

Compound δ (1H, aromatic) δ (13C, carbonyl) δ (1H, alkyl)
Target Compound ~7.0–7.3 (phenyl) ~156 (carbamate) ~1.2–4.0 (butyl)
(S)-29 6.87–7.08 156.2 0.84–1.55
Compound 7 () N/A 156.2 1.2–2.5

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